molecular formula C10H15N3O B2533571 3-cyclobutyl-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2201953-80-0

3-cyclobutyl-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2533571
CAS RN: 2201953-80-0
M. Wt: 193.25
InChI Key: QXAHXIQMJUNBCU-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

1,2,4-Triazoles can be synthesized through various methods. One common method is the azide-alkyne Huisgen cycloaddition, a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne .


Molecular Structure Analysis

In a typical 1,2,4-triazole, the molecule is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the attached ring . There is considerable delocalization of π-electron density within the triazole ring .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions due to the presence of multiple nitrogen atoms in the ring. They can act as ligands in coordination chemistry, form hydrogen bonds, and participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles depend on their specific structure. Generally, they are stable compounds due to the aromaticity of the triazole ring .

Scientific Research Applications

Peptide Synthesis and Modification

The cycloaddition of azides to alkynes, a key method for synthesizing 1H-[1,2,3]-triazoles, plays a crucial role in the development of peptidotriazoles. This process involves regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions, enabling the production of 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. Such reactions are compatible with solid-phase peptide synthesis, highlighting the method's efficiency and mild conditions (Tornøe, Christensen, & Meldal, 2002).

Molecular Structure Analysis

Research into triazole derivatives, such as 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole, provides insights into the delocalization of π-electron density within the triazole ring, as well as the interactions that form supramolecular chains in solid states. These studies are fundamental for understanding the structural and electronic properties of these compounds, which can have implications for their reactivity and potential applications in materials science (Boechat et al., 2010).

Green Chemistry Applications

The synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using environmentally friendly protocols represents a significant advancement in green chemistry. Such methodologies, employing a DBU–water system, not only demonstrate high atom economy and low environmental impact but also offer synthetic advantages like mild reaction conditions, good yields, and the recyclability of the reaction medium (Singh, Sindhu, & Khurana, 2013).

Mechanism of Action

The mechanism of action of 1,2,4-triazoles depends on their specific structure and the biological target. For example, some 1,2,4-triazoles have been found to inhibit the growth of Gram-positive bacteria .

Safety and Hazards

The safety and hazards of 1,2,4-triazoles depend on their specific structure. Some 1,2,4-triazoles are used as pharmaceuticals and are safe for human consumption under specific doses, while others may be hazardous .

Future Directions

Research on 1,2,4-triazoles is ongoing, with many potential applications in medicinal chemistry, materials science, and other fields. Future research may focus on developing new synthetic methods, exploring new biological activities, and designing new materials based on 1,2,4-triazoles .

properties

IUPAC Name

5-cyclobutyl-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-12-10(14)13(8-5-6-8)9(11-12)7-3-2-4-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAHXIQMJUNBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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